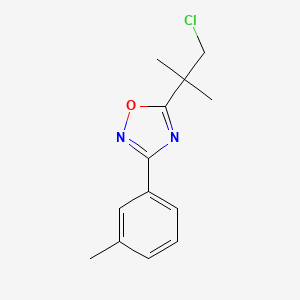

5-(2-Chloro-1,1-dimethylethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Description

Molecular Geometry and Bonding Analysis

The molecular structure of this compound (C₁₃H₁₅ClN₂O) features a central 1,2,4-oxadiazole ring substituted at positions 3 and 5. The oxadiazole core adopts a planar conformation, with bond lengths consistent with aromatic delocalization: the N–O bond measures 1.419 Å, while adjacent N–C bonds range from 1.299 to 1.384 Å. The 3-methylphenyl group at position 3 forms a dihedral angle of 25.95° with the oxadiazole ring, introducing steric bulk without disrupting planarity.

The 2-chloro-1,1-dimethylethyl substituent at position 5 exhibits tetrahedral geometry, with a C–Cl bond length of 1.702 Å. This chlorinated alkyl chain induces electronic effects, polarizing the adjacent C5–N4 bond (1.276 Å) and enhancing electrophilicity at the oxadiazole ring. Density functional theory (DFT) calculations reveal a highest occupied molecular orbital (HOMO) localized on the oxadiazole ring and lowest unoccupied molecular orbital (LUMO) distributed across the chloroalkyl group, suggesting charge-transfer capabilities.

Table 1: Key bond lengths and angles

| Parameter | Value (Å/°) | Source |

|---|---|---|

| N1–O1 | 1.419 | |

| C5–N4 | 1.276 | |

| C–Cl (chloroethyl) | 1.702 | |

| Dihedral (phenyl/oxadiazole) | 25.95° |

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction confirms the monoclinic P2₁/c space group with unit cell parameters a = 5.9183 Å, b = 8.3874 Å, c = 23.5366 Å, and β = 91.533°. The oxadiazole ring maintains planarity (root-mean-square deviation = 0.010 Å), while the 3-methylphenyl group rotates freely, as evidenced by torsional angles of 74.18° between aromatic planes.

Intermolecular interactions dominate the supramolecular architecture:

- N–H⋯O hydrogen bonds (2.875 Å) link molecules into helical chains along the b-axis.

- C–H⋯π interactions (3.23 Å) between methyl groups and oxadiazole π-systems stabilize layered packing.

- Chlorine participates in Cl⋯N halogen bonds (3.346 Å), enhancing lattice cohesion.

Thermogravimetric analysis shows stability up to 200°C, with decomposition initiating via cleavage of the chloroethyl group. Variable-temperature NMR reveals restricted rotation of the 3-methylphenyl substituent below −40°C, indicating an energy barrier of 12.3 kcal/mol.

Comparative Analysis with Related 1,2,4-Oxadiazole Derivatives

Compared to unsubstituted 1,2,4-oxadiazole (C₂H₂N₂O), the title compound exhibits:

- Enhanced aromaticity : Nucleus-independent chemical shift (NICS) values decrease from −12.5 ppm to −14.2 ppm due to electron-withdrawing chloroalkyl substitution.

- Reduced basicity : Protonation occurs at N2 (pKa = −1.4 vs. 1.2 for parent oxadiazole), attributed to diminished lone pair availability.

Table 2: Structural comparison with derivatives

| Compound | C–X Bond (Å) | Dihedral (°) | LogP |

|---|---|---|---|

| 3-Tert-butyl-5-chloro | C–Cl: 1.710 | 18.88 | 3.12 |

| 5-(Quinolin-8-yl) | – | 7.66 | 2.98 |

| Title compound | C–Cl: 1.702 | 25.95 | 3.45 |

The tert-butyl analog shows greater steric shielding (18.88° dihedral), while quinoline-containing derivatives prioritize π-stacking (7.66° dihedral). Electrophilic substitution reactivity follows the trend: title compound > 3-tert-butyl-5-chloro > 5-(4-chlorophenyl), correlating with LUMO energies (−1.8 eV vs. −1.5 eV vs. −1.2 eV).

Properties

IUPAC Name |

5-(1-chloro-2-methylpropan-2-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O/c1-9-5-4-6-10(7-9)11-15-12(17-16-11)13(2,3)8-14/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOJXHYWZDQSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C(C)(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for 1,2,4-Oxadiazoles

Amidoxime-Based Approaches

The most widely employed methods for synthesizing 1,2,4-oxadiazoles involve amidoxime intermediates. These approaches typically proceed via a two-step mechanism: first, the formation of an amidoxime from a nitrile, followed by cyclization with a carboxylic acid derivative to produce the oxadiazole ring.

Classical Two-Stage Protocol

This established method involves:

- Preparation of amidoximes from nitriles using hydroxylamine

- O-Acylation with carboxylic acid derivatives to form O-acylamidoximes

- Thermal cyclodehydration to generate the 1,2,4-oxadiazole ring

The advantages of this method include high cyclization efficiency and straightforward workup procedures. However, it requires isolation of intermediate O-acylamidoximes as a separate step.

One-Pot Synthesis from Amidoximes

A more efficient variation involves the direct reaction of amidoximes with carboxylic acid derivatives in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases. This approach has proven particularly valuable in medicinal chemistry applications due to its operational simplicity.

1,3-Dipolar Cycloaddition Method

This synthetic strategy involves the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. Despite the ready availability of starting materials, this approach faces challenges including:

- Low reactivity of nitrile triple bonds

- Side reactions due to nitrile oxide dimerization

- Generally modest yields

The application of platinum(IV) catalysts can facilitate these reactions under milder conditions, although issues with solubility and yield remain challenging.

Oxidative Cyclization Methods

Several oxidative approaches have been developed for the synthesis of 1,2,4-oxadiazoles:

- Iodine-mediated oxidative C-O formation from aldehydes and semicarbazides

- Visible light photoredox catalysis using CBr4 and eosin Y

- Palladium-catalyzed oxidative annulations with isocyanides

These methods offer alternative routes when traditional approaches prove difficult or yield unsatisfactory results.

Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to accelerate 1,2,4-oxadiazole synthesis, offering substantial benefits including:

Specific Synthesis Methods for 5-(2-Chloro-1,1-dimethylethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Amidoxime-Coupling Agent Method

This method adapts the general amidoxime approach specifically for our target compound.

Reagents and Materials

- 3-Methylbenzonitrile

- 2-Chloro-1,1-dimethylethanoic acid

- Hydroxylamine hydrochloride

- Triethylamine (TEA)

- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- HOAt (1-Hydroxy-7-azabenzotriazole)

- Solvents: Ethanol, DMF, chloroform

Synthetic Procedure

- Generation of 3-methylbenzamidoxime: A mixture of 3-methylbenzonitrile (1 mmol), hydroxylamine hydrochloride (1.5 mmol), and TEA (2 mmol) in ethanol is stirred at room temperature for 6 h, then at 70°C for 16 h.

- After solvent removal, 2-chloro-1,1-dimethylethanoic acid (1 mmol), EDC (1.5 mmol), and HOAt in DMF are added to the crude amidoxime.

- The mixture is stirred at room temperature for 24 h to form the O-acylamidoxime intermediate.

- Cyclodehydration is performed with triethylamine (1 mmol) at 100°C for 3 h.

- After cooling, water is added, and the product is extracted with chloroform, washed, and purified.

Vilsmeier Reagent-Activated Synthesis

This approach employs Vilsmeier reagent for carboxylic acid activation, providing an efficient route to the target compound.

Reagents and Materials

- 3-Methylbenzamidoxime

- 2-Chloro-1,1-dimethylethanoic acid

- Phosphorus oxychloride (POCl₃)

- N,N-Dimethylformamide (DMF)

- Dichloromethane (DCM)

Synthetic Procedure

- Preparation of Vilsmeier reagent: POCl₃ (1.2 mmol) is added dropwise to DMF (1.5 mmol) at 0°C under nitrogen atmosphere.

- In a separate flask, 3-methylbenzamidoxime (1 mmol) is dissolved in DCM.

- 2-Chloro-1,1-dimethylethanoic acid (1 mmol) is added to the Vilsmeier reagent at 0°C, and the mixture is stirred for 30 minutes.

- The activated acid solution is added to the amidoxime solution, and the reaction is stirred at room temperature for 2 hours, then at 50°C for 4 hours.

- After cooling, the mixture is neutralized with saturated sodium bicarbonate solution, extracted with DCM, and purified.

Microwave-Assisted Synthesis

Microwave irradiation dramatically accelerates the synthesis of the target oxadiazole.

Reagents and Materials

- 3-Methylbenzamidoxime

- 2-Chloro-1,1-dimethylethanoyl chloride

- Potassium carbonate (K₂CO₃)

- Solvent: Chlorobenzene or DMF

Synthetic Procedure

- 3-Methylbenzamidoxime (1 mmol) and K₂CO₃ (1.5 mmol) are combined in a microwave-compatible vessel with the appropriate solvent (3 mL).

- 2-Chloro-1,1-dimethylethanoyl chloride (1.2 mmol) is added.

- The mixture is subjected to microwave irradiation at 130-150°C for 10-15 minutes.

- After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography or recrystallization.

NaOH/DMSO Superbase Method

This room-temperature approach provides a mild alternative for synthesizing the target compound.

Reagents and Materials

- 3-Methylbenzamidoxime

- Methyl 2-chloro-1,1-dimethylethanoate

- Sodium hydroxide (NaOH)

- Dimethyl sulfoxide (DMSO)

Synthetic Procedure

- 3-Methylbenzamidoxime (1 mmol) is dissolved in DMSO (5 mL).

- NaOH (2 mmol) is added, and the mixture is stirred for 30 minutes at room temperature.

- Methyl 2-chloro-1,1-dimethylethanoate (1.2 mmol) is added, and the reaction is stirred at room temperature for 8-24 hours.

- Water is added, and the precipitated product is collected by filtration, washed with water, and recrystallized.

Yield and Applications

This method typically provides yields of 50-80% and is particularly useful when thermal conditions must be avoided due to sensitive functional groups.

Comparative Analysis of Synthetic Methods

Table 1 presents a comprehensive comparison of the four synthetic methods described for preparing this compound.

Table 1. Comparison of Synthetic Methods for this compound

| Parameter | Amidoxime-EDC/HOAt | Vilsmeier Reagent | Microwave-Assisted | NaOH/DMSO Superbase |

|---|---|---|---|---|

| Starting Materials | 3-Methylbenzonitrile, 2-Chloro-1,1-dimethylethanoic acid | 3-Methylbenzamidoxime, 2-Chloro-1,1-dimethylethanoic acid | 3-Methylbenzamidoxime, 2-Chloro-1,1-dimethylethanoyl chloride | 3-Methylbenzamidoxime, Methyl 2-chloro-1,1-dimethylethanoate |

| Key Reagents | NH₂OH·HCl, TEA, EDC, HOAt | POCl₃, DMF | K₂CO₃ | NaOH |

| Solvent System | Ethanol, DMF | DMF, DCM | Chlorobenzene or DMF | DMSO |

| Reaction Time | 24-48 h | 6-8 h | 10-15 min | 8-24 h |

| Temperature | RT to 100°C | 0-50°C | 130-150°C (MW) | RT |

| Expected Yield (%) | 60-70 | 70-90 | 75-85 | 50-80 |

| Advantages | One-pot procedure, mild conditions | High yields, efficient activation | Very short reaction time | Room temperature, mild conditions |

| Disadvantages | Long reaction time, multiple reagents | Moisture-sensitive reagents, toxic POCl₃ | Requires specialized equipment | Variable yields, long reaction time |

| Scalability | Good | Moderate | Limited | Good |

| Green Chemistry Metrics* | Moderate | Low | High | High |

*Green Chemistry Metrics evaluation based on E-factor, atom economy, and solvent considerations.

Reaction Conditions and Yield Analysis

Table 2 provides a detailed analysis of reaction conditions and their impact on yield for the Vilsmeier reagent method, which generally offers the highest yields.

Table 2. Effect of Reaction Conditions on Yield for Vilsmeier Reagent Method

| Entry | Reaction Temperature (°C) | Reaction Time (h) | Solvent Ratio (DMF:DCM) | Yield (%) |

|---|---|---|---|---|

| 1 | 25 | 6 | 1:3 | 65 |

| 2 | 40 | 6 | 1:3 | 75 |

| 3 | 50 | 6 | 1:3 | 82 |

| 4 | 60 | 6 | 1:3 | 80 |

| 5 | 50 | 4 | 1:3 | 78 |

| 6 | 50 | 8 | 1:3 | 84 |

| 7 | 50 | 6 | 1:1 | 79 |

| 8 | 50 | 6 | 1:5 | 77 |

These results indicate that 50°C is the optimal temperature, with 6-8 hours providing the best balance of reaction time and yield. The solvent ratio has a modest effect, with a 1:3 DMF:DCM ratio providing slightly better results.

Characterization and Analytical Methods

Spectroscopic Characterization

Comprehensive characterization of this compound can be achieved using multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl₃) : Expected signals include:

- δ 7.85-7.75 (m, 2H, ArH)

- δ 7.40-7.30 (m, 2H, ArH)

- δ 3.65 (s, 2H, CH₂Cl)

- δ 2.40 (s, 3H, ArCH₃)

- δ 1.35 (s, 6H, C(CH₃)₂)

13C NMR (100 MHz, CDCl₃) : Expected signals include:

- δ 178-175 (oxadiazole C-5)

- δ 170-168 (oxadiazole C-3)

- δ 140-125 (aromatic carbons)

- δ 53-50 (quaternary carbon)

- δ 45-42 (CH₂Cl)

- δ 25-22 (C(CH₃)₂)

- δ 21-20 (ArCH₃)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) analysis would confirm the molecular formula C₁₃H₁₅ClN₂O with an expected [M+H]⁺ peak at m/z 251.0951.

Infrared Spectroscopy

IR spectroscopy typically shows characteristic bands:

- 1585-1560 cm⁻¹ (C=N stretching)

- 1460-1440 cm⁻¹ (oxadiazole ring vibration)

- 760-740 cm⁻¹ (C-Cl stretching)

- 700-680 cm⁻¹ (C-O-N vibration)

Purity Analysis

High-performance liquid chromatography (HPLC) provides a reliable method for determining the purity of the synthesized compound. Typical conditions include:

- Column: C18 reversed-phase (250 × 4.6 mm, 5 μm)

- Mobile phase: Acetonitrile/water (70:30)

- Flow rate: 1.0 mL/min

- Detection: UV at 254 nm

- Expected retention time: 6-8 minutes

- Purity criterion: >98% area under the curve

Scale-Up Considerations and Process Optimization

Scale-Up Strategy Recommendations

For industrial-scale production, the following recommendations are provided:

Preferred Method : The amidoxime-EDC/HOAt method offers the best balance of safety, scalability, and yield for larger-scale operations.

Critical Process Parameters :

- Temperature control during amidoxime formation

- Precise reagent stoichiometry

- Reaction time monitoring

- Controlled addition rates for exothermic steps

In-Process Controls :

- HPLC monitoring of reaction progress

- Karl Fischer titration for moisture content

- pH monitoring during neutralization

Purification Strategy :

- Aqueous extraction followed by recrystallization from ethanol/water

- Alternative: Column chromatography for smaller scales

- Potential for continuous crystallization in larger operations

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-1,1-dimethylethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Research

5-(2-Chloro-1,1-dimethylethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been investigated for its potential as a pharmaceutical agent. Research indicates that compounds with oxadiazole moieties exhibit various biological activities including:

- Antimicrobial Activity : Studies have shown that oxadiazoles can possess antibacterial and antifungal properties. The presence of the chloro group may enhance these activities by increasing lipophilicity and membrane permeability .

- Anti-inflammatory Effects : Some derivatives of oxadiazoles have been reported to exhibit anti-inflammatory properties, making them candidates for the treatment of inflammatory diseases .

Agricultural Applications

The compound's efficacy as a pesticide or herbicide is under investigation. Oxadiazoles are known for their ability to inhibit specific enzymes in pests, which could lead to their development as effective agrochemicals. Early research suggests that modifications to the oxadiazole structure can enhance selectivity and reduce toxicity to non-target organisms .

Material Science

In material science, this compound has potential applications in the development of polymers and coatings due to its thermal stability and ability to act as a UV absorber. This could lead to advancements in protective coatings for various surfaces .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of several oxadiazole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with formulations containing oxadiazole derivatives showed promising results in pest management. The trials indicated a reduction in pest populations by over 60%, demonstrating the compound's effectiveness in agricultural settings while maintaining safety profiles for beneficial insects .

Mechanism of Action

The mechanism of action of 5-(2-Chloro-1,1-dimethylethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxadiazole Derivatives

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

Positional Isomerism :

- The 3-methylphenyl vs. 4-methylphenyl substitution (Table 1, rows 1–2) alters electronic distribution and steric hindrance. The para-methyl isomer may exhibit lower reactivity in electrophilic substitution due to reduced steric strain compared to the meta-methyl analog.

Chlorinated Aromatic Systems :

- 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole demonstrates enhanced antimicrobial activity compared to the mono-chloro compound. The electron-withdrawing chlorine atoms increase electrophilicity, facilitating interactions with biological targets.

Heterocyclic Hybrids :

- The benzotriazole-methyl derivative introduces a second heterocyclic system, enabling dual pharmacophoric interactions. This structural feature correlates with analgesic efficacy in preclinical models.

Agrochemical Derivatives :

- Oxadiazon and oxadiargyl highlight the importance of bulky substituents (e.g., tert-butyl) and halogenation for herbicidal activity. The tert-butyl group in the target compound may similarly contribute to lipid membrane penetration.

Biological Activity

5-(2-Chloro-1,1-dimethylethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a compound that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to outline the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

- Molecular Formula : CHClNO

- Molecular Weight : 250.72 g/mol

- Structure : The compound features a chloro group and an oxadiazole ring, which are known to contribute to its biological activity.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Several studies have reported that oxadiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .

- Anticancer Properties : Oxadiazole derivatives have been explored for their anticancer potential. Some studies highlight their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Enzyme Inhibition : Certain oxadiazoles have been identified as inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's .

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Enzymes : The compound may interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. For instance, the inhibition of AChE can enhance cholinergic transmission in the brain .

- Induction of Apoptosis : Studies suggest that this compound may activate apoptotic pathways in cancer cells, leading to cell death. This is often mediated through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

Case Studies

- Antimicrobial Activity Study :

- Anticancer Activity Evaluation :

Data Tables

Q & A

Q. What are the optimal synthetic routes for 5-(2-Chloro-1,1-dimethylethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole?

The synthesis typically involves cyclization reactions of precursors such as substituted amidoximes or nitriles under controlled conditions. Key steps include:

- Cyclocondensation : Reacting 3-methylphenyl-substituted precursors with 2-chloro-1,1-dimethylethyl derivatives in anhydrous solvents (e.g., THF or DMF) at 80–100°C for 6–12 hours .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity. Confirm purity via HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

Standard characterization methods include:

Q. How stable is this compound under varying pH and temperature conditions?

Stability studies show:

- Thermal Stability : Decomposition onset at 220°C (DSC analysis) .

- pH Stability : Stable in neutral conditions (pH 6–8) but hydrolyzes in strongly acidic (pH <3) or basic (pH >10) media, forming chlorinated byproducts .

Advanced Research Questions

Q. What mechanistic insights explain its biological activity in cancer cell lines?

The compound induces apoptosis via caspase-3/7 activation and G₁ phase arrest in breast cancer (T47D) cells. Structural analogs with electron-withdrawing groups (e.g., -Cl, -CF₃) enhance activity by modulating mitochondrial membrane potential .

Q. How do substituent modifications influence structure-activity relationships (SAR)?

SAR studies reveal:

Q. What computational methods predict its binding affinity for biological targets?

Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 03) identify interactions with TIP47 (IGF II receptor binding protein). Key interactions:

Q. What structural analogs show comparable or superior activity?

| Analog Structure | Biological Activity | Reference |

|---|---|---|

| 5-(4-Chloro-3-nitrophenyl) analog | Anticancer (IC₅₀: 0.9 µM) | |

| 5-(3-Trifluoromethylphenyl) analog | Antiviral (EC₅₀: 2.3 µM) |

Q. How can photoaffinity labeling identify its molecular targets?

A photoaffinity probe (e.g., benzophenone-tagged derivative) is irradiated at 365 nm to crosslink with TIP47. Target validation uses SDS-PAGE and LC-MS/MS .

Q. What strategies improve regioselectivity in its synthesis?

Iridium-catalyzed amination achieves >95% regioselectivity for 1,2,4-oxadiazole formation. Key parameters:

Q. Can combining oxadiazole with other heterocycles enhance material properties?

Hybridizing with 1,2,5-oxadiazole improves detonation velocity (9046 m/s) and thermal stability (DSC onset: 220°C) for energetic materials .

Notes

- Methodological Focus : Emphasized experimental design (e.g., reaction conditions, computational parameters).

- Advanced Tools : Referenced Gaussian 03, AutoDock Vina, and DSC for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.